2-Chloro-1-(4-(2-hydroxyethyl)piperazin-1-yl)butan-1-one
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-Chloro-1-(4-(2-hydroxyethyl)piperazin-1-yl)butan-1-one”, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Antidepressant and Antianxiety Activities
- A study by Kumar et al. (2017) explored the antidepressant and antianxiety properties of piperazine derivatives, including compounds similar to 2-Chloro-1-(4-(2-hydroxyethyl)piperazin-1-yl)butan-1-one. They found that certain compounds significantly reduced immobility times in albino mice and exhibited notable antianxiety activity (J. Kumar et al., 2017).
Antidiabetic Potential
- Research by Devine et al. (2020) studied a compound structurally related to this compound, focusing on its antidiabetic potential. They demonstrated improved solubility and maintained antidiabetic activity in a molecular complex with 2-hydroxypropyl-β-cyclodextrin (R. Devine et al., 2020).
Antimycobacterial Activity
- A 2014 study by Jallapally et al. on 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, which are structurally related to the compound , revealed potent antimycobacterial activity against Mycobacterium tuberculosis (A. Jallapally et al., 2014).
Anti-Malarial Activity
- A study conducted by Cunico et al. (2009) on piperazine derivatives, similar to this compound, showed anti-malarial activity. They investigated the crystal structures of active and nonactive derivatives, highlighting the importance of specific molecular features for generating activity (W. Cunico et al., 2009).
Antifungal Activity
- Research by Upadhayaya et al. (2004) on optically active antifungal azoles, including piperazine derivatives, found significant antifungal activity against various fungal cultures. This suggests the potential of similar compounds in antifungal applications (R. Upadhayaya et al., 2004).
Synthesis and Characterization
- Multiple studies focus on the synthesis and characterization of piperazine derivatives, highlighting their diverse applications in pharmacology and medicinal chemistry. These include studies on the crystal structure, synthesis methodology, and biological evaluation of similar compounds (Y. Miyata et al., 2004), (O. Okamoto et al., 2008).
Properties
IUPAC Name |
2-chloro-1-[4-(2-hydroxyethyl)piperazin-1-yl]butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O2/c1-2-9(11)10(15)13-5-3-12(4-6-13)7-8-14/h9,14H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXULMKEVJGVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.